BenchChemオンラインストアへようこそ!

Tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate

Physicochemical profiling CNS drug design Permeability optimization

Tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate (CAS 253175-40-5) is a protected piperazine-urea hybrid building block featuring an orthogonal tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a tert-butyl-substituted urea moiety at the N4 position. With a molecular formula of C₁₄H₂₇N₃O₃ and molecular weight of 285.38 g/mol, this compound occupies a distinct structural niche between simple N-Boc-piperazines and fully elaborated piperazine-ureas.

Molecular Formula C14H27N3O3
Molecular Weight 285.388
CAS No. 253175-40-5
Cat. No. B2548516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate
CAS253175-40-5
Molecular FormulaC14H27N3O3
Molecular Weight285.388
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
InChIInChI=1S/C14H27N3O3/c1-13(2,3)15-11(18)16-7-9-17(10-8-16)12(19)20-14(4,5)6/h7-10H2,1-6H3,(H,15,18)
InChIKeyGIBWFHNQLQLVEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate Procurement & Technical Baseline


Tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate (CAS 253175-40-5) is a protected piperazine-urea hybrid building block featuring an orthogonal tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a tert-butyl-substituted urea moiety at the N4 position. With a molecular formula of C₁₄H₂₇N₃O₃ and molecular weight of 285.38 g/mol, this compound occupies a distinct structural niche between simple N-Boc-piperazines and fully elaborated piperazine-ureas . Its dual functionalization enables sequential deprotection and derivatization strategies that are not accessible with simpler piperazine intermediates, making it a strategically differentiated procurement choice for medicinal chemistry and chemical biology applications .

Why Generic Substitution Fails for Tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate


Superficially similar piperazine derivatives such as N-Boc-piperazine (CAS 57260-71-6) or tert-butyl 4-carbamoylpiperazine-1-carboxylate (CAS 883554-88-9) cannot substitute for this compound in applications requiring a pre-installed N-tert-butyl urea pharmacophore combined with orthogonal nitrogen protection. The target compound's specific regiochemistry—urea at the 4-position rather than the 2-position found in (S)-tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate (CAS 150323-35-6)—produces measurably different physicochemical properties [1]. Furthermore, the N-tert-butyl urea motif is a validated pharmacophoric element in serine protease and serine hydrolase inhibitors, whereas simple carbamoyl or unprotected piperazine analogs lack this critical recognition feature . Procurement of the incorrect analog introduces additional synthetic steps, reduces overall yield, and risks generating compounds with divergent biological profiles.

Quantitative Differentiation Evidence for Tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate vs. Closest Analogs


Regiochemical Differentiation: 4-Position Urea Confers Lower TPSA and Higher Lipophilicity vs. 2-Position Carboxamide Analog

The target compound (4-substituted urea regioisomer) exhibits a TPSA of 61.88 Ų and cLogP of 2.0472 , compared to the 2-substituted carboxamide analog (CAS 150323-35-6) with a TPSA of 70.67 Ų and cLogP of 1.7676 [1]. The 8.79 Ų lower TPSA and 0.28 unit higher cLogP indicate that the 4-urea regioisomer possesses enhanced membrane permeation potential, a property directly relevant to crossing the blood-brain barrier in CNS-targeted programs.

Physicochemical profiling CNS drug design Permeability optimization

Procurement-Grade Purity Differentiation: 98% vs. 95% Baseline

Commercially, the target compound is available at 98% purity , whereas the closest analog (CAS 150323-35-6) is predominantly supplied at 95% purity . This 3 percentage-point purity advantage reduces the impurity burden in subsequent synthetic steps, particularly critical in multi-step medicinal chemistry campaigns where cumulative impurity effects can confound biological assay interpretation.

Chemical procurement Quality assurance Synthetic reliability

Validated Pharmacophoric Scaffold: 4-(tert-Butylcarbamoyl)piperazine as a Serine Protease Inhibitor Recognition Element

The 4-(tert-butylcarbamoyl)piperazine substructure present in the target compound is the identical scaffold found in BMS-262084 (CAS 253174-92-4), a potent, selective, and irreversible factor XIa inhibitor with an IC₅₀ of 2.8 nM against human factor XIa and >70-fold selectivity over related serine proteases . In contrast, the 2-substituted regioisomer (CAS 150323-35-6) is documented primarily as an intermediate in Indinavir (HIV protease inhibitor) synthesis with no direct serine protease inhibition data reported for its scaffold . This establishes divergent application trajectories for the two regioisomeric building blocks.

Serine protease inhibition Factor XIa Antithrombotic drug discovery

Orthogonal Protection Architecture Enables Sequential Derivatization vs. Mono-Protected Piperazines

The target compound possesses two chemically orthogonal protecting environments: an acid-labile Boc group at N1 and a stable N-tert-butyl urea at N4. This contrasts with N-Boc-piperazine (CAS 57260-71-6), which offers only a single Boc-protected nitrogen (MW 186.25, lacking the urea moiety entirely) [1]. The target compound enables Boc deprotection to reveal a free piperazine nitrogen while retaining the intact urea pharmacophore—a synthetic sequence that would require at least two additional steps if starting from N-Boc-piperazine: (i) urea formation with tert-butyl isocyanate, and (ii) purification of the intermediate .

Orthogonal protecting groups Solid-phase synthesis Sequential functionalization

Class-Level Serine Hydrolase Inhibitor Potential via N-tert-Butyl Urea Motif vs. Simple Carbamoyl Analogs

Piperazine ureas bearing N-alkyl substituents are a well-characterized class of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibitors, with multiple compounds achieving nanomolar potency [1]. The target compound's N-tert-butyl urea motif structurally mimics the covalent inhibitor warhead found in this class, whereas tert-butyl 4-carbamoylpiperazine-1-carboxylate (CAS 883554-88-9) contains only a primary carboxamide (MW 229.28), lacking the N-alkyl substituent required for potent FAAH/MAGL inhibition . Piperazine carbamates bearing N-piperidine/piperazine groups have been shown to inhibit both FAAH and MAGL, with optimal potency requiring bulky N-alkyl substituents on the urea/carbamate nitrogen [1].

FAAH inhibition MAGL inhibition Endocannabinoid system

Optimal Application Scenarios for Tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate Based on Quantitative Differentiation Evidence


Serine Protease Inhibitor Lead Generation (Factor XIa, Tryptase)

The 4-(tert-butylcarbamoyl)piperazine scaffold is the core recognition element in BMS-262084, a factor XIa inhibitor with an IC₅₀ of 2.8 nM and >70-fold selectivity over related serine proteases . The target compound serves as the direct synthetic precursor to this pharmacophore. Following Boc deprotection, the free piperazine nitrogen can be elaborated with diverse acyl, sulfonyl, or alkyl groups to generate focused libraries for serine protease drug discovery. The 2-substituted regioisomer (CAS 150323-35-6) is not validated for this target class and would require complete scaffold redesign [1].

FAAH/MAGL Inhibitor Development for Endocannabinoid Modulation

Piperazine ureas with N-alkyl substituents are established FAAH and MAGL inhibitor chemotypes, with reported potencies in the nanomolar range . The target compound's pre-installed N-tert-butyl urea motif provides a direct synthetic entry point. Selective Boc deprotection at N1 yields a mono-protected piperazine-urea intermediate that can be diversified at the free nitrogen to explore SAR around the piperazine N-substituent, while the critical urea pharmacophore remains intact throughout the synthetic sequence.

Parallel Library Synthesis Requiring Orthogonal Protection Strategy

The target compound's orthogonal Boc/urea protection architecture saves a minimum of two synthetic steps compared to starting from N-Boc-piperazine (CAS 57260-71-6) [REFS-1, REFS-2]. The 98% commercial purity [1] minimizes pre-reaction purification requirements. This combination of step economy and high starting purity makes the compound the procurement-preferred building block for medium- to high-throughput parallel synthesis of piperazine-urea libraries.

CNS-Penetrant Compound Design Leveraging Favorable Physicochemical Profile

With a TPSA of 61.88 Ų and cLogP of 2.05, the target compound falls within the favorable range for passive blood-brain barrier permeation, outperforming the 2-substituted regioisomer (TPSA 70.67, cLogP 1.77) on both metrics [REFS-1, REFS-2]. For CNS-targeted programs where piperazine-urea motifs are desired (e.g., FAAH inhibitors for neuropathic pain), the 4-urea regioisomer's lower TPSA and higher lipophilicity offer a measurably better starting point for achieving CNS exposure.

Quote Request

Request a Quote for Tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.